
Methyldiphenylvinylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyldiphenylvinylsilane is an organosilicon compound with the molecular formula C₁₅H₁₆Si and a molecular weight of 224.3730 . This compound is characterized by the presence of a silicon atom bonded to a methyl group, two phenyl groups, and a vinyl group. It is a colorless liquid that is soluble in organic solvents and has a boiling point of 290°C. This compound is used in various scientific and industrial applications due to its unique chemical properties.
准备方法
Methyldiphenylvinylsilane can be synthesized through several methods. One common synthetic route involves the reaction of diphenylvinylsilane with methylmagnesium iodide . The reaction typically occurs under anhydrous conditions and requires the use of a suitable solvent such as diethyl ether or tetrahydrofuran. The reaction proceeds as follows:
[ \text{Ph}_2\text{SiCH=CH}_2 + \text{CH}_3\text{MgI} \rightarrow \text{Ph}_2\text{SiCH=CH}_2\text{CH}_3 + \text{MgI} ]
In industrial settings, this compound can be produced through the hydrosilylation of diphenylacetylene with methylsilane in the presence of a platinum catalyst . This method allows for the efficient production of this compound on a larger scale.
化学反应分析
Methyldiphenylvinylsilane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form silanols or siloxanes. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The vinyl group in this compound can be reduced to an ethyl group using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl groups in this compound can undergo electrophilic aromatic substitution reactions. Common reagents for these reactions include halogens and nitrating agents.
Hydrosilylation: This compound can participate in hydrosilylation reactions with alkenes and alkynes in the presence of a platinum catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide yields methyldiphenylsilanol, while hydrosilylation with an alkene produces a silane derivative.
科学研究应用
Methyldiphenylvinylsilane has a wide range of applications in scientific research and industry:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds
Biology: this compound is used in the development of silicon-based biomaterials
Medicine: Research is ongoing into the use of this compound derivatives as potential therapeutic agents. Their ability to interact with biological
属性
IUPAC Name |
ethenyl-methyl-diphenylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Si/c1-3-16(2,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h3-13H,1H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODEXJPXBFISZCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C=C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1H-Imidazo[1,2-b]pyrazole, 7-chloro-6-methyl-](/img/structure/B190126.png)
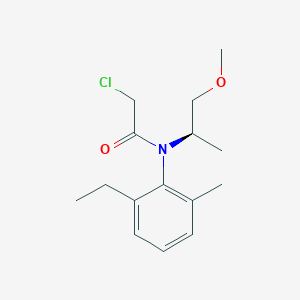

![[(2S,3R,4R,5S,6R)-4,5-Diacetyloxy-6-ethylsulfanyl-2-methyloxan-3-yl] acetate](/img/structure/B190129.png)
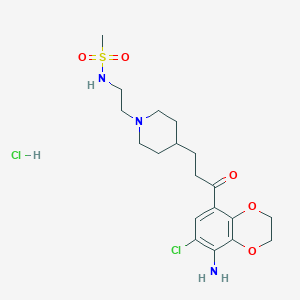
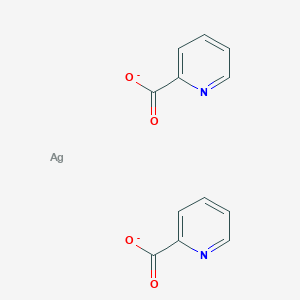
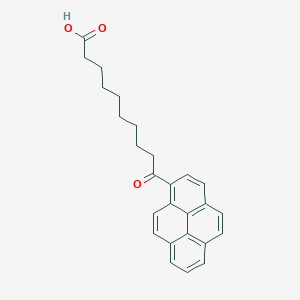
![N,N'-[(1S,2S)-1,2-Diphenyl-1,2-ethanediyl]bis(2-diphenylphosphinobenzamide)](/img/structure/B190136.png)
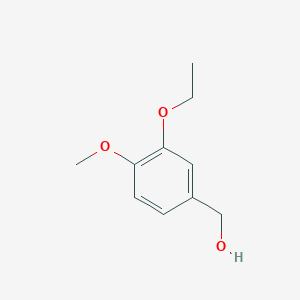

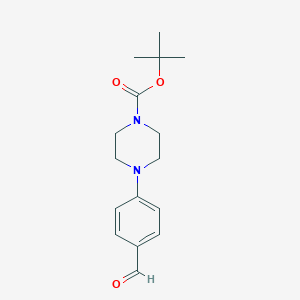

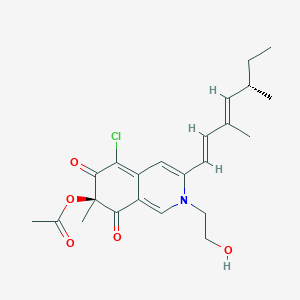
![2-Methyl-5-chloroimidazo[2,1-b]benzothiazole](/img/structure/B190153.png)
